molecular formula C22H23NO11 B043612 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose CAS No. 10022-13-6

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose

Cat. No. B043612
CAS RN: 10022-13-6
M. Wt: 477.4 g/mol
InChI Key: DUXJAHFLYZUOPT-ACMVSEJYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose involves several steps, starting from D-glucosamine. The procedure includes acetylation, followed by N-phthaloylation to yield the target compound. This process results in the formation of the compound with high selectivity and yield. A notable synthesis pathway involves the conversion of the benzyl glycoside intermediate, which is then hydrogenolyzed to the alcohol and converted to glycosyl chlorides using the Vilsmeier reagent in the presence of sym-collidine (Lemieux, Abbas, & Chung, 1982).

Molecular Structure Analysis

The molecular structure of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose features a beta-D-glucopyranose ring with acetyl and phthalimido substituents. These groups play a crucial role in its chemical behavior and reactivity, providing sites for further chemical modifications. Crystal structure analysis of related derivatives shows that the D-glucopyranose residues adopt the 4C1 chair conformation, which is crucial for the stereoselectivity of reactions involving this compound (Noguchi et al., 1994).

Chemical Reactions and Properties

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose undergoes various chemical reactions, including glycosylation, to introduce lacto-N-biose units into oligosaccharides. Its chemical properties allow for selective reactions at the hydroxyl and amino groups, facilitating the synthesis of complex carbohydrates (Ogawa & Nakabayashi, 1981).

Scientific Research Applications

  • Stereoselective Synthesis and Reactivity : This compound is noted for its usefulness in stereoselective synthesis due to its high reactivity, making it a valuable molecule in organic synthesis (Cao et al., 2013).

  • Synthesis of Regioselective Compounds : It is employed in the synthesis of various regioselective compounds, indicating its significance in creating specific molecular architectures (Kloosterman et al., 1986).

  • Structural and Chemical Properties : The compound is studied for its structural and chemical properties, which are essential in understanding its interactions and potential applications in various chemical reactions (Giese & Gröninger, 2003).

  • Enamine Synthesis : It serves as a key component in the synthesis of various enamines, which are important intermediates in organic synthesis (Gómez Sánchez et al., 1971).

  • Starting Material for Synthesis : This compound is used as a starting material for the synthesis of various compounds, highlighting its role as a precursor in synthetic pathways (Gonzalez et al., 1986).

  • Antitumor Activity : It exhibits antitumor activity against L1210 leukemia, demonstrating its potential in medical research and drug development (Wampler et al., 1975).

  • Passerini and Ugi Reactions : The compound is utilized in the Passerini and Ugi reactions, which are important reactions in the synthesis of complex organic compounds (Ziegler et al., 1999).

  • Fusion Reactions : It undergoes fusion reactions with activating agents to yield aminonucleosides, indicating its application in nucleoside synthesis (Nakazaki et al., 1975).

  • RNA Interaction : Derivatives of this compound can interact with RNA in solution, suggesting its use in studying RNA-protein interactions and potential therapeutic applications (Zhang et al., 2003).

Safety And Hazards

The original safety concerns regarding the synthesis and handling/storage of these azide transfer reagents have been taken into account . A reliable and scalable procedure for preparation of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-α,β-d-glucopyranose has been developed .

Future Directions

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose and its derivatives continues to be a subject of research . Improved methods and new applications are being explored .

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO11/c1-10(24)30-9-16-18(31-11(2)25)19(32-12(3)26)17(22(34-16)33-13(4)27)23-20(28)14-7-5-6-8-15(14)21(23)29/h5-8,16-19,22H,9H2,1-4H3/t16-,17-,18-,19-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXJAHFLYZUOPT-ACMVSEJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369552
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose

CAS RN

10022-13-6
Record name 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Wang - 1996 - ruor.uottawa.ca
Section 1. Improvements were made in the procedures for the preparation of hexa-O-acetyllactal and of the lactosamine donors 3,6-di-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-$ \beta$-D-…
Number of citations: 2 ruor.uottawa.ca
NE Nifantev, VY Amochaeva… - …, 1992 - MEZHDUNARODNAYA KNIGA 39 …
Number of citations: 6

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